molecular formula C13H10ClN3 B2581903 2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole CAS No. 337920-52-2

2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole

Cat. No.: B2581903
CAS No.: 337920-52-2
M. Wt: 243.69
InChI Key: FTFAWFBGDDRKGF-UHFFFAOYSA-N
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Description

2-(6-Chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole is a heterocyclic compound featuring a benzimidazole core substituted at the 1-position with a methyl group and at the 2-position with a 6-chloro-3-pyridinyl moiety. Its molecular formula is C₁₄H₁₁ClN₃, with a molecular weight of 256.71 g/mol. The compound’s structure combines the aromaticity of benzimidazole with the electron-withdrawing chloro group on the pyridine ring, which may influence its electronic properties and reactivity.

Properties

IUPAC Name

2-(6-chloropyridin-3-yl)-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c1-17-11-5-3-2-4-10(11)16-13(17)9-6-7-12(14)15-8-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFAWFBGDDRKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665846
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Chlorination of Pyridine: The pyridine ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Coupling Reaction: The chlorinated pyridine is then coupled with the benzimidazole core through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the 6-position of the pyridine ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is critical for modifying the compound's electronic properties or introducing functional groups.

Reaction Type Conditions Products Key Findings
Nucleophilic Substitution Amines, K2_2CO3_3, DMF, 80°C2-(6-Amino-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole derivatives Chlorine substitution with amines enhances binding to nicotinic acetylcholine receptors.
Thiol Substitution Thiophenol, CuI, DMSO, 120°C2-(6-Phenylthio-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole Thiolation improves lipophilicity and insecticidal activity .

Oxidation and Reduction

The benzimidazole ring and pyridine moiety participate in redox reactions, altering the compound's electronic profile and biological activity.

Oxidation

  • Pyridine Ring Oxidation : Under strong acidic conditions (e.g., HNO3_3, H2_2SO4_4), the pyridine ring undergoes nitration at the 5-position, yielding nitro derivatives .

  • Benzimidazole Oxidation : Treatment with H2_2O2_2 and K2_2WO4_4 oxidizes the sulfur atom in related benzimidazole derivatives to sulfones , though direct evidence for this compound is limited.

Reduction

  • Catalytic Hydrogenation : Pd/C-mediated reduction of the pyridine ring to piperidine has been observed in analogous compounds, enhancing water solubility .

  • Fe-Acetic Acid Reduction : Used in synthetic pathways to reduce nitro groups during precursor synthesis .

Coupling Reactions

The chloropyridinyl group enables cross-coupling reactions for constructing complex architectures.

Coupling Type Conditions Products Applications
Suzuki Coupling Arylboronic acid, Pd(PPh3_3)4_4, Na2_2CO3_3, DMEBiaryl derivatives Enhances pesticidal activity via extended conjugation .
Ullmann Coupling CuI, phenanthroline, DMF, 130°C2-(6-Aryl-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole Broadens structural diversity for drug discovery .

Biological Activity and Mechanistic Insights

  • Insecticidal Action : The compound acts as a neonicotinoid by binding to insect nicotinic acetylcholine receptors (nAChRs), causing paralysis and death. Substitution at the chlorine position modulates receptor affinity and species selectivity.

  • Antiviral Potential : Structural analogs inhibit viral enzymes (e.g., HCV NS5A) through interactions with the benzimidazole core .

Stability and Degradation

  • Hydrolytic Stability : The chloropyridinyl group resists hydrolysis under neutral conditions but degrades in alkaline media (pH > 10).

  • Photodegradation : UV exposure cleaves the C–Cl bond, forming dechlorinated byproducts.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that 2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole exhibits significant antimicrobial activity.

  • Mechanism of Action : The compound's structure allows it to interfere with bacterial cell wall synthesis and function as an inhibitor of nucleic acid synthesis.
  • Tested Strains : It has shown effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Pathogen Activity Reference
Staphylococcus aureusInhibition of growth
Escherichia coliInhibition of growth
Pseudomonas aeruginosaModerate activity

Antifungal Activity

The compound has also demonstrated antifungal properties, showing effectiveness against several fungal strains.

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 25 to 62.5 µg/ml against various fungi, comparable to standard antifungal agents like ketoconazole .

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties.

  • Mechanism : It is believed to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
  • Cell Lines Tested : Studies have involved various cancer cell lines, showing promising results in inhibiting cell growth and inducing cell death .

Antiparasitic Effects

The compound has been evaluated for its activity against protozoan parasites.

  • Specific Targets : Research indicates potential efficacy against Leishmania species and other protozoa, suggesting a role in treating parasitic infections .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Study on Antimicrobial Efficacy :
    • Researchers evaluated the compound against multiple bacterial strains and reported significant inhibition rates compared to control groups.
    • Findings suggest its potential as a lead compound for developing new antibiotics.
  • Investigations into Anticancer Properties :
    • A study focused on the compound's effects on breast cancer cell lines demonstrated a reduction in cell viability and increased apoptosis markers.
    • These results indicate further exploration into its use as an adjunct therapy in cancer treatment.

Mechanism of Action

The mechanism of action of 2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, or DNA, thereby modulating their activity.

    Pathways Involved: It may inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular processes in microorganisms or cancer cells.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Bulkier substituents (e.g., benzyl, dichlorobenzyl) increase molecular weight and lipophilicity (e.g., XLogP3 = 6.5 for the dichlorobenzyl derivative ). Halogenated groups (Cl, F) enhance electronic withdrawal, possibly affecting binding affinity in biological systems .

Thermal Stability :

  • Derivatives with aromatic substituents (e.g., benzyl) exhibit higher boiling points (e.g., 561.8°C for the benzyl-dimethyl analog ), suggesting enhanced thermal stability compared to the target compound.

Biological Activity

2-(6-Chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry, particularly in cancer therapy and antimicrobial activity.

  • Molecular Formula : C13H10ClN3
  • Molecular Weight : 227.69 g/mol
  • CAS Number : 1472006

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound is known to inhibit various enzymes and modulate receptor activities, which can lead to significant biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It induces ROS production, leading to oxidative stress and subsequent apoptosis in cancer cells.
  • DNA Damage Induction : The compound's interaction with DNA can cause strand breaks, activating cellular repair mechanisms and apoptosis pathways.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of this compound:

  • Cell Lines Tested :
    • A375 (human melanoma)
    • MCF (breast cancer)
Cell LineIC50 Value (μM)Mechanism of Action
A37525.72 ± 3.95Induces apoptosis via ROS generation
MCF45.2 ± 13.0Inhibits cell cycle progression

In vivo studies indicate that the compound significantly suppresses tumor growth in mouse models, showcasing its potential as an effective anticancer agent .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus.
  • Mechanism : Disruption of bacterial cell membranes leading to cell lysis.

Case Studies

A notable case study involved the evaluation of the compound's effects on human melanoma cells. The study found that treatment with this compound resulted in a significant increase in apoptosis markers, including cleaved PARP and activated caspases .

Another study highlighted its efficacy against multidrug-resistant bacterial strains, suggesting its potential use in treating infections where conventional antibiotics fail .

Research Findings

Recent literature emphasizes the structure-activity relationship (SAR) of benzimidazole derivatives, including this compound. Modifications to the benzimidazole core can enhance biological activity and selectivity towards specific targets .

Summary of Findings:

  • The compound shows promising anticancer and antimicrobial activities.
  • Its mechanism involves multiple pathways including ROS generation and enzyme inhibition.
  • Further optimization and studies are needed to fully elucidate its potential therapeutic applications.

Q & A

Q. How can conflicting bioactivity data across analogs be systematically addressed?

  • Methodology : Apply statistical meta-analysis to aggregate results from analogous compounds (e.g., 2-heteroaryl benzimidazoles). For example, contradictory IC₅₀ values for HIV-1 inhibition may arise from assay variability (cell lines, incubation times). Standardize protocols and use positive controls (e.g., ritonavir) to calibrate assays .

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